Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate
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Overview
Description
Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate is an organic compound characterized by the presence of a furan ring, a phosphonate group, and a conjugated ketone. This compound is notable for its unique structure, which imparts distinct chemical and biological properties. It is used in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the C-P bond under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction, which provides high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The use of continuous flow reactors and automated systems further enhances the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives.
Substitution: Various phosphonate esters and related compounds.
Scientific Research Applications
Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate involves its interaction with various molecular targets. The furan ring and phosphonate group can interact with enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Used in the synthesis of phosphorylated heterocycles.
Furan-2-ylmethanamine derivatives: Studied for their biological activities, including anti-Alzheimer properties.
Uniqueness: Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate is unique due to its combination of a furan ring, a conjugated ketone, and a phosphonate group. This structure imparts distinct reactivity and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
89901-58-6 |
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Molecular Formula |
C15H23O5P |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-(furan-2-yl)-5-methylhex-4-en-3-one |
InChI |
InChI=1S/C15H23O5P/c1-5-19-21(17,20-6-2)15(14-8-7-9-18-14)11-13(16)10-12(3)4/h7-10,15H,5-6,11H2,1-4H3 |
InChI Key |
VBFSCWSBQGLOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(=O)C=C(C)C)C1=CC=CO1)OCC |
Origin of Product |
United States |
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